N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-(trifluoromethyl)benzamide is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group, a trifluoromethyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with appropriate reagents.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using trifluoromethylating agents.
Coupling with Benzamide: The final step involves coupling the pyrimidine derivative with 3-(trifluoromethyl)benzamide under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-(trifluoromethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a modulator of enzyme activity.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide: This compound shares the pyrimidine and pyrrolidine moieties but differs in the presence of an acetohydrazide group.
Pyrrolidine-2-one: A simpler compound with a pyrrolidine ring, used in various medicinal chemistry applications.
Uniqueness
N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-(trifluoromethyl)benzamide is unique due to the combination of its trifluoromethyl group and benzamide moiety, which confer distinct physicochemical properties and biological activities .
Properties
Molecular Formula |
C23H22F3N5O |
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Molecular Weight |
441.4 g/mol |
IUPAC Name |
N-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C23H22F3N5O/c1-15-13-20(30-22(27-15)31-11-2-3-12-31)28-18-7-9-19(10-8-18)29-21(32)16-5-4-6-17(14-16)23(24,25)26/h4-10,13-14H,2-3,11-12H2,1H3,(H,29,32)(H,27,28,30) |
InChI Key |
YGIDOUYAMKDCIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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